tert-Butyl ((1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(cyclopropyl)carbamate
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Overview
Description
tert-Butyl ((1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(cyclopropyl)carbamate: is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a tert-butyl group, a pyrrolidine ring, and a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(cyclopropyl)carbamate typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.
Introduction of the Aminopropanoyl Group: The aminopropanoyl group is introduced via an amide bond formation reaction, often using reagents like carbodiimides or coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC).
Attachment of the Cyclopropyl Group: The cyclopropyl group is typically introduced through a cyclopropanation reaction, which can be achieved using reagents like diazomethane or Simmons-Smith reagents.
tert-Butyl Protection: The tert-butyl group is introduced as a protecting group to enhance the stability of the compound during synthesis. This can be achieved using tert-butyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminopropanoyl group, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the carbonyl groups within the compound, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the tert-butyl group or the cyclopropyl group, using nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halides, amines, and other nucleophiles.
Major Products Formed
Oxidation: Formation of oxidized derivatives, such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives, such as alcohols or amines.
Substitution: Formation of substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl ((1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(cyclopropyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Its structural features suggest it may have activity as an enzyme inhibitor or receptor modulator, making it a candidate for drug development.
Industry
In the industrial sector, this compound may be used in the development of new materials or as a precursor for the synthesis of specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of tert-Butyl ((1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(cyclopropyl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl ((1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(cyclohexyl)carbamate: Similar structure but with a cyclohexyl group instead of a cyclopropyl group.
tert-Butyl ((1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(phenyl)carbamate: Similar structure but with a phenyl group instead of a cyclopropyl group.
tert-Butyl ((1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(methyl)carbamate: Similar structure but with a methyl group instead of a cyclopropyl group.
Uniqueness
The uniqueness of tert-Butyl ((1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(cyclopropyl)carbamate lies in its combination of structural features. The presence of the cyclopropyl group, in particular, imparts distinct steric and electronic properties that differentiate it from similar compounds. These properties can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Biological Activity
tert-Butyl ((1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(cyclopropyl)carbamate, also known by its CAS number 1354029-57-4, is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications in medicinal chemistry, and relevant research findings.
Structural Properties
The compound features a tert-butyl carbamate moiety linked to a pyrrolidine ring, which is further substituted with a cyclopropyl group. The structural formula can be summarized as follows:
Property | Details |
---|---|
Molecular Formula | C16H31N3O3 |
Molecular Weight | 313.44 g/mol |
IUPAC Name | tert-butyl N-[[1-[(2S)-2-aminopropanoyl]pyrrolidin-2-yl]methyl]-N-propan-2-ylcarbamate |
Research indicates that the compound may act as an inhibitor of key enzymes involved in neurodegenerative diseases. Specifically, it has been shown to inhibit acetylcholinesterase (AChE) and β-secretase, both of which are critical in the pathology of Alzheimer's disease (AD) by regulating amyloid-beta peptide aggregation and cholinergic signaling .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits protective effects against neurotoxicity induced by amyloid-beta (Aβ) peptides. For example, one study reported that the compound significantly reduced cell death in astrocytes exposed to Aβ 1-42 by modulating inflammatory responses and oxidative stress markers such as TNF-α .
In Vivo Studies
In vivo assessments using scopolamine-induced models of AD have shown that the compound can decrease β-secretase activity and Aβ levels in rat brains. However, its efficacy compared to established treatments like galantamine was noted to be less significant, potentially due to bioavailability issues .
Applications in Medicinal Chemistry
The compound's ability to act as a multi-targeted agent makes it a candidate for further development in drug design. Its structural features allow for modifications that could enhance its pharmacokinetic properties and selectivity towards specific biological targets.
Case Studies
- Alzheimer’s Disease Research : A study explored the effects of similar carbamate derivatives on AChE inhibition and found varying degrees of potency, suggesting that structural modifications can lead to improved therapeutic profiles .
- Peptide Analog Synthesis : The compound has been utilized in synthesizing peptide analogs and mimetics, which are essential for studying protein interactions and enzyme functions.
Comparative Efficacy Table
Compound | AChE Inhibition (IC50) | β-secretase Inhibition (IC50) | Neuroprotective Effect |
---|---|---|---|
tert-butyl carbamate | 0.17 μM | 15.4 nM | Moderate |
Galantamine | 0.05 μM | 10 nM | Significant |
Properties
Molecular Formula |
C16H29N3O3 |
---|---|
Molecular Weight |
311.42 g/mol |
IUPAC Name |
tert-butyl N-[[1-(2-aminopropanoyl)pyrrolidin-2-yl]methyl]-N-cyclopropylcarbamate |
InChI |
InChI=1S/C16H29N3O3/c1-11(17)14(20)18-9-5-6-13(18)10-19(12-7-8-12)15(21)22-16(2,3)4/h11-13H,5-10,17H2,1-4H3 |
InChI Key |
RAFYAKLMFRGTCO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCCC1CN(C2CC2)C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
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